Gibbilimbol A

Description

Natural Occurrence and Botanical Sources within the Piper Genus

Gibbilimbol A has been identified as a chemical constituent in at least two species of the Piper genus, a large group of plants commonly known as pepper plants or pepper vines. acs.org The primary documented sources of this compound are Piper gibbilimbum and Piper malacophyllum. tandfonline.comresearchgate.net

In a foundational study, this compound was isolated from the leaves of Piper gibbilimbum. tandfonline.com This research highlighted the presence of a series of related alkenylphenols, including this compound, B, C, and D. tandfonline.com Later research also identified this compound and B as main components of the essential oils extracted from the leaves of Piper malacophyllum. researchgate.netfapesp.br

Table 1: Botanical Sources of this compound

| Botanical Source | Plant Part |

| Piper gibbilimbum | Leaves |

| Piper malacophyllum | Leaves (Essential Oil) |

Historical Context of Discovery and Initial Scientific Investigations

The discovery and initial scientific investigation of this compound can be traced back to a 1998 study by a team of researchers led by Sticher. tandfonline.com In their work on the chemical constituents of Piper gibbilimbum, they successfully isolated four new alkenylphenols, which they named gibbilimbols A, B, C, and D. tandfonline.com

The isolation process involved the collection and processing of a significant amount of plant material. From 1.2 kg of air-dried and powdered leaves of P. gibbilimbum, the researchers were able to isolate 2.8 mg of this compound. tandfonline.com The structure of this compound was elucidated using spectroscopic methods. tandfonline.com

Following its isolation, initial investigations into the biological activity of this compound were conducted. These early studies revealed that the compound exhibited both cytotoxic and antibacterial properties. tandfonline.comontosight.ai Specifically, this compound showed cytotoxic activity against KB nasopharyngeal carcinoma cells and antibacterial activity against Staphylococcus epidermidis and Bacillus cereus. tandfonline.com These initial findings established a basis for further research into the potential applications of this natural compound. tandfonline.comontosight.ai

Table 2: Initial Research Findings on this compound

| Activity | Target | Dosage/Concentration | Reference |

| Cytotoxic | KB nasopharyngeal carcinoma cells | 2-8 mg/ml | tandfonline.com |

| Antibacterial | Staphylococcus epidermidis | Not specified | tandfonline.com |

| Antibacterial | Bacillus cereus | Not specified | tandfonline.com |

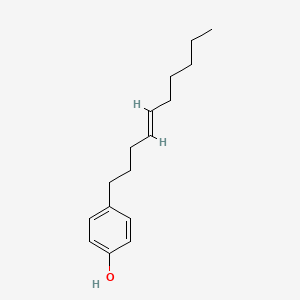

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24O |

|---|---|

Molecular Weight |

232.36 g/mol |

IUPAC Name |

4-[(E)-dec-4-enyl]phenol |

InChI |

InChI=1S/C16H24O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h6-7,11-14,17H,2-5,8-10H2,1H3/b7-6+ |

InChI Key |

LMJPVRXXPPOFAM-VOTSOKGWSA-N |

Isomeric SMILES |

CCCCC/C=C/CCCC1=CC=C(C=C1)O |

Canonical SMILES |

CCCCCC=CCCCC1=CC=C(C=C1)O |

Synonyms |

4-(4-decenyl)phenol gibbilimbol A |

Origin of Product |

United States |

Isolation and Purification Methodologies in Gibbilimbol a Research

Advanced Extraction Techniques from Complex Natural Matrices

The initial step in isolating Gibbilimbol A involves its extraction from the source plant material, such as species of the Piper genus. nih.gov Traditional methods like Soxhlet extraction have been used, but modern, advanced techniques are increasingly favored for their efficiency and environmentally friendly profiles. ekb.egnih.gov These "green" extraction methods often result in higher yields and reduce both energy consumption and the use of hazardous solvents. chemmethod.com

Several advanced techniques are applicable for extracting alkenylphenols from complex natural matrices:

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govnih.gov By adjusting the temperature and pressure, the solvent properties of supercritical CO2 can be fine-tuned to selectively extract specific compounds. nih.gov SFE is advantageous due to its use of a non-toxic, non-flammable, and environmentally benign solvent. nih.gov The addition of a co-solvent, such as ethanol, can further enhance the extraction efficiency for moderately polar compounds. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.gov The collapse of these cavitation bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds into the solvent. nih.govmdpi.com This method significantly reduces extraction time and solvent consumption compared to conventional techniques. chemmethod.com

Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to heat the solvent and plant matrix, causing the plant cells to rupture due to increased internal pressure. nih.govmdpi.com This rapid heating accelerates the extraction process. The choice of solvent is crucial, as it must be able to absorb microwave energy efficiently (i.e., have a high dipole moment). mdpi.com

The selection of an appropriate extraction technique depends on the specific characteristics of the target compound and the matrix material. nih.gov For alkenylphenols, the polarity of the solvent system is a key parameter in achieving optimal extraction yields.

| Extraction Technique | Principle | Advantages | Considerations |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure (e.g., CO2) as a tunable solvent. nih.govnih.gov | Green, clean (low residue), non-toxic, tunable selectivity. nih.govnih.gov | High initial equipment cost; may require a co-solvent for polar compounds. mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Reduced extraction time and temperature, lower solvent use, increased efficiency. chemmethod.com | Potential for degradation of thermolabile compounds if not controlled. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating of the solvent and matrix. nih.govmdpi.com | Very fast, reduced solvent volume, improved yield. chemmethod.com | Requires microwave-absorbing solvents; risk of thermal degradation. mdpi.com |

Chromatographic Separation and Enrichment Strategies for Alkenylphenols

Following extraction, the resulting crude extract contains a mixture of various phytochemicals. To isolate and enrich this compound, various chromatographic techniques are employed. analytica-world.com Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. synthasite.combnmv.ac.in

For alkenylphenols, which are moderately polar, solid-liquid chromatography is a common and effective approach.

Column Chromatography (CC): This is a fundamental preparative technique used for the initial fractionation of the crude extract. analytica-world.com The extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina (B75360). bnmv.ac.in A solvent or a gradient of solvents (the mobile phase) is passed through the column. analytica-world.com Compounds separate based on their affinity for the stationary phase; less polar compounds elute faster with non-polar solvents, while more polar compounds are retained longer. The essential oils from Piper malacophyllum, containing gibbilimbols, have been fractionated using column chromatography over silica gel with a mobile phase of hexane (B92381) and ethyl acetate. nih.govmdpi.com

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid analysis of fractions from column chromatography to monitor the separation process. bnmv.ac.in A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). bnmv.ac.in The plate is then developed in a solvent chamber, and the separation pattern helps in identifying the fractions containing the target compound. bnmv.ac.in Preparative TLC (prep-TLC) can also be used for the final purification of small quantities of a compound. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution version of column chromatography. analytica-world.com It uses high pressure to force the mobile phase through a column packed with very fine particles, leading to much faster and more efficient separations. analytica-world.com HPLC, particularly when coupled with a mass spectrometer (HPLC-MS), is a powerful tool for the final purification and identification of compounds like this compound from complex mixtures. nih.gov

The successful purification of this compound relies on a sequential combination of these chromatographic methods, starting with low-resolution column chromatography for initial fractionation and progressing to high-resolution techniques like HPLC for final purification. nih.govmdpi.com

| Chromatography Method | Stationary Phase | Mobile Phase | Principle of Separation | Primary Use in Alkenylphenol Isolation |

| Column Chromatography (CC) | Silica gel, Alumina bnmv.ac.in | Organic solvents (e.g., hexane, ethyl acetate) of varying polarity. mdpi.com | Adsorption; separation based on differential affinity for the stationary phase. analytica-world.com | Initial fractionation of crude extract; separation of large quantities. mdpi.com |

| Thin-Layer Chromatography (TLC) | Silica gel or alumina on a flat plate. bnmv.ac.in | Organic solvents. bnmv.ac.in | Adsorption; similar to column chromatography but on a smaller, analytical scale. bnmv.ac.in | Monitoring fractions, checking purity, and optimizing solvent systems. bnmv.ac.inmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Fine particles (e.g., silica-based) in a stainless steel column. analytica-world.com | Liquid solvent mixture pumped under high pressure. analytica-world.com | Adsorption, partition, or other interactions depending on the column. synthasite.com | Final purification, quantification, and analysis of purity. nih.gov |

Structural Elucidation and Characterization Research of Gibbilimbol a

Advanced Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Determining Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the carbon skeleton and the placement of atoms within the Gibbilimbol A molecule. tandfonline.comresearchgate.netresearchgate.net Both ¹H NMR and ¹³C NMR spectroscopy have been employed to identify the different chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR data provides information on the number of different types of protons, their neighboring environments (through spin-spin coupling), and their chemical shifts, which are indicative of the electronic environment. For this compound, ¹H NMR spectra show characteristic signals for aromatic protons, protons adjacent to the phenolic hydroxyl group, and protons along the alkenyl side chain. tandfonline.com

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state (sp³, sp², sp). The chemical shifts in the ¹³C NMR spectrum of this compound have been used to identify the carbons of the phenol (B47542) ring, the double bond, and the aliphatic chain. tandfonline.com

Table 1: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 154.0 | C-1' (Carbon attached to -OH) |

| 134.5 | C-4' (Carbon with alkenyl substituent) |

| 130.0 | C-3', C-5' (Aromatic CH) |

| 115.5 | C-2', C-6' (Aromatic CH) |

| 81.4 | Olefinic CH |

| 80.2 | Olefinic CH |

| 34.3 | CH₂ |

| 31.5 | CH₂ |

| 31.4 | CH₂ |

| 29.3 | CH₂ |

| 22.6 | CH₂ |

| 19.1 | CH₂ |

| 18.5 | CH₂ |

| 14.4 | CH₃ |

Data sourced from Abe, F. et al. (2002). tandfonline.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. nih.govyoutube.com For this compound, high-resolution mass spectrometry (HRMS) has been crucial in establishing its elemental composition. tandfonline.comresearchgate.netresearchgate.net The precise mass measurement allows for the calculation of a unique molecular formula, which for this compound was determined to be C₁₆H₂₄O. tandfonline.com

Furthermore, fragmentation patterns observed in the mass spectrum provide valuable clues about the structure of the molecule. The way the molecule breaks apart upon ionization can help to identify structural motifs, such as the phenolic ring and the long alkyl chain.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. wikipedia.orglibretexts.orgvscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. tandfonline.com Absorptions corresponding to C-H stretching of the aromatic ring and the alkyl chain, as well as C=C stretching of the aromatic ring and the alkenyl group, are also observed, further corroborating the proposed structure. tandfonline.com

Chiral Determination and Stereochemical Analysis Approaches for this compound Isomers

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of a compound's chemical identity. khanacademy.orguky.edu While this compound itself, as (E)-4-(4-decenyl)phenol, does not possess a chiral center, the broader family of related natural products and their synthetic analogues often do. The determination of the absolute configuration of these stereoisomers is essential and typically involves chiral analysis techniques. wikipedia.orguou.ac.in

For related chiral compounds, methods such as chiral chromatography are frequently employed to separate enantiomers. wikipedia.org Additionally, the optical rotation of a compound, measured using a polarimeter, can indicate the presence of chirality, though it does not on its own determine the absolute configuration. researchgate.net The synthesis of stereochemically defined isomers and comparison of their spectroscopic and physical properties with the natural product is a definitive method for assigning stereochemistry.

Computational Chemistry and Conformational Analysis in Structural Studies of this compound

Computational chemistry has become an increasingly valuable tool in the structural elucidation of natural products. researchgate.net While specific computational studies focusing solely on the conformational analysis of this compound are not extensively reported in the provided context, computational methods are widely used for similar molecules. These methods, such as molecular modeling and docking studies, can provide insights into the three-dimensional structure and potential biological interactions of a molecule. mdpi.commdpi.com For instance, in studies of analogues of the related Gibbilimbol B, computational docking was used to investigate interactions with biological targets. mdpi.com Such computational approaches can complement experimental data by predicting the most stable conformations of the molecule and helping to rationalize its observed spectroscopic properties.

Total Synthesis and Synthetic Methodologies for Gibbilimbol a and Analogues

Semisynthetic Approaches from Related Natural Precursors

Semisynthesis, which utilizes naturally occurring compounds as starting materials, offers an efficient pathway to target molecules by leveraging pre-existing complex scaffolds. wikipedia.org For Gibbilimbol A and its analogues, this approach often involves the modification of a related natural product. researchgate.net While specific semisynthetic routes starting from a closely related natural precursor to yield this compound are not extensively detailed in the provided information, the general principle involves isolating a structurally similar compound and performing a few key chemical transformations to arrive at the target molecule. This can be more cost-effective and require fewer steps than a full total synthesis. wikipedia.org For instance, a hypothetical semisynthesis could start from a readily available plant-derived phenol (B47542) with a side chain that can be chemically altered to match the decenyl chain of this compound.

De Novo Total Synthesis Strategies

De novo, or total, synthesis involves the construction of a molecule from simple, commercially available starting materials. nih.gov Several total synthesis strategies for this compound and its analogues have been successfully executed, providing a versatile platform for producing these compounds and their structural variants. These syntheses confirm the proposed structures of the natural products and provide access to larger quantities for biological evaluation. tandfonline.comnih.gov

| Synthesis Overview | Details | Reference |

| Approach | Convergent total synthesis | tandfonline.comnih.gov |

| Starting Materials | Commercially available | researchgate.netnih.gov |

| Key Steps | Coupling of phenolic and alkyne/alkyl components, reduction | tandfonline.comnih.gov |

| Overall Yield | 32-49% over four steps for Gibbilimbols A-D | researchgate.netnih.gov |

Key Synthetic Transformations and Reaction Mechanisms (e.g., Birch Reduction, Copper-Catalyzed Coupling)

Several key chemical reactions are central to the successful synthesis of this compound. These transformations are chosen for their efficiency and reliability in constructing the specific structural features of the target molecule.

Birch Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings to form 1,4-cyclohexadienes. byjus.comwikipedia.org In the context of this compound synthesis, it has been employed to reduce an alkyne precursor to the corresponding (E)-alkene. tandfonline.com This reaction typically involves dissolving an alkali metal, such as lithium or sodium, in liquid ammonia (B1221849) with an alcohol as a proton source. byjus.comwikipedia.org The solvated electrons add to the triple bond, and subsequent protonation yields the alkene. byjus.com A key advantage of the Birch reduction in this context is its ability to selectively reduce the alkyne without affecting the phenol moiety, leaving the phenoxide intact. tandfonline.com

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions are instrumental in forming the crucial carbon-carbon bond between the aromatic ring and the alkenyl side chain. researchgate.netnih.gov One effective method involves the coupling of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with an appropriate unsaturated alkyl bromide. researchgate.netnih.govacs.org This reaction is catalyzed by a copper salt, often a lithium tetrachlorocuprate species formed in situ. acs.org The mechanism is believed to involve the formation of an organocopper intermediate which then undergoes coupling with the alkyl halide. These copper-catalyzed methods are often complementary to palladium-catalyzed couplings and can be more cost-effective. researchgate.netchemistryviews.org

| Key Transformation | Description | Reagents | Reference |

| Birch Reduction | Reduction of an alkyne to an (E)-alkene. | Li, NH₃, THF, (CH₃)₃COH | tandfonline.com |

| Copper-Catalyzed Coupling | Formation of the C-C bond between the phenol and the side chain. | 4-methoxyphenylmagnesium bromide, unsaturated alkyl bromide, Cu catalyst | researchgate.netnih.govacs.org |

Stereoselective Synthesis Methodologies for Defined Geometrical Isomers

The geometry of the double bond in the side chain of this compound is a critical feature. Therefore, stereoselective synthesis methods are essential to control the formation of the desired (E)-isomer.

One strategy to achieve this involves the reduction of an internal alkyne. The Birch reduction, using sodium or lithium in liquid ammonia, is a classic method for producing trans-alkenes from alkynes. tandfonline.com This method was successfully used in a synthesis of this compound, where the reduction of an alkynylphenol precursor afforded the desired (E)-alkenylphenol. tandfonline.com

Another approach to control the stereochemistry is through the Wittig reaction. While not explicitly detailed for this compound in the provided results, a synthesis of related (Z)-alkenylresorcinols utilized a Wittig reaction with specific conditions (potassium tert-butoxide in THF) to exclusively form the (Z)-olefin. researchgate.net This highlights how the choice of reagents and reaction conditions in olefination reactions can dictate the stereochemical outcome. The development of stereoselective methods is crucial as different isomers can exhibit different biological activities. mdpi.com

Challenges and Innovations in Synthetic Route Design for Alkenylphenols

The synthesis of alkenylphenols like this compound presents several challenges that necessitate innovative solutions in synthetic route design. chemrxiv.orgopenaccessjournals.com

A primary challenge is the chemoselectivity during various transformations. For example, demethylation of an alkenylanisole to the corresponding alkenylphenol can be problematic as the double bond in the side chain may not be stable under conventional demethylation conditions. tandfonline.com This was circumvented in one synthesis by introducing the phenol functionality early on or by using milder deprotection methods, such as sodium ethanethiolate in DMF. acs.org

Another significant hurdle is the potential for side reactions, such as the homocoupling of the Grignard reagent during copper-catalyzed coupling reactions. acs.org This leads to the formation of undesired byproducts like 4,4′-dimethoxybiphenyl, which can be difficult to separate from the desired cross-coupling product due to similar chromatographic properties. acs.org To mitigate this, a slight excess of the Grignard reagent is often used. acs.org

Innovations in this field often focus on developing new catalytic systems that offer higher selectivity and efficiency under milder reaction conditions. chemistryviews.org The use of artificial intelligence and robotics to automate synthesis planning and execution is also an emerging area that promises to accelerate the discovery and development of new synthetic routes. drugtargetreview.com

Investigation of Biological Activities in Preclinical and in Vitro Research Models

Antimicrobial Research Applications

Antibacterial Activity Against Specific Microorganisms (e.g., Staphylococcus epidermidis, Bacillus cereus)

Gibbilimbols have demonstrated bactericidal activity against Staphylococcus epidermidis and Bacillus cereus. mdpi.com While the specific details of the study regarding Gibbilimbol A are not extensively documented in the provided results, the general activity of gibbilimbols highlights their potential as antibacterial agents. mdpi.comresearchgate.net Further research into synthetic phenylalkylamides inspired by Gibbilimbol B showed notable activity against Neisseria gonorrhoeae, including resistant strains. mdpi.comresearchgate.net This suggests that the core structure of gibbilimbols is a promising scaffold for the development of new antibacterial compounds.

**Table 1: Antibacterial Activity of Gibbilimbol Analogs against *Neisseria gonorrhoeae***

| Compound | MBC50 (µM) | MBC90 (µM) |

|---|---|---|

| Gibbilimbol B | >50 | >50 |

| Analog 2 | 12.5 | 25.0 |

| Analog 3 | 12.5 | 25.0 |

| Analog 4 | 12.5 | 25.0 |

| Analog 5 | 12.5 | 25.0 |

| Analog 6 | 12.5 | 25.0 |

| Analog 7 | 12.5 | 25.0 |

| Analog 8 | 6.25 | 12.5 |

| Ceftriaxone | 1.56 | 3.12 |

Data derived from studies on synthetic analogs of Gibbilimbol B. mdpi.comresearchgate.net

Antifungal Efficacy Studies in Mycoparasitic Systems

Mycoparasitism, the ability of one fungus to parasitize another, is a key mechanism for biocontrol agents like Trichoderma spp. researchgate.netscielo.org.mx These fungi produce a range of secondary metabolites and enzymes that suppress pathogenic fungi. scielo.org.mxd-nb.info Research has shown that a microbial-based biostimulant containing Trichoderma koningii led to an increase in the levels of Gibbilimbol B in pepper plants, which is noted for its fungicidal activity. researchgate.net This suggests a role for gibbilimbols in plant defense against fungal pathogens through mycoparasitic interactions. The production of such compounds can be induced by beneficial microbes, enhancing the plant's natural resistance. researchgate.net

Antiparasitic Research Applications

Efficacy Against Trypanosomatid Protozoa (e.g., Trypanosoma cruzi, Leishmania infantum)

This compound and its counterpart, Gibbilimbol B, isolated from Piper malacophyllum, have shown interesting in vitro activity against the protozoan parasites Trypanosoma cruzi and Leishmania infantum, the causative agents of Chagas disease and leishmaniasis, respectively. unifesp.brbvsalud.org Subsequent research has focused on synthesizing and evaluating analogs of these natural products to improve their antiparasitic potency and reduce cytotoxicity. unifesp.brnih.govresearchgate.net

One study reported that a synthetic amine derivative, LINS03011, displayed potent IC50 values of 13.3 µM against T. cruzi amastigotes and 16.7 µM against L. infantum amastigotes. unifesp.br This analog demonstrated comparable activity to a phenolic prototype but with significantly lower cytotoxicity to mammalian cells. unifesp.br Another analog, [(4-methoxyphenyl)methyl]octylamine, was highlighted for its high activity against the amastigote form of both parasites, with IC50 values ranging from 1.3 to 5.8 µM, and a good selectivity index. nih.gov Structure-activity relationship (SAR) analyses suggest that the methoxyl group contributes to good activity with lower cytotoxicity. nih.gov

Table 2: In Vitro Antiparasitic Activity of Gibbilimbol and its Analogs

| Compound | Parasite | Form | IC50 (µM) |

|---|---|---|---|

| This compound/B | Trypanosoma cruzi | Amastigote | Active |

| This compound/B | Leishmania infantum | Amastigote | Active |

| LINS03011 (Amine derivative) | Trypanosoma cruzi | Amastigote | 13.3 |

| LINS03011 (Amine derivative) | Leishmania infantum | Amastigote | 16.7 |

| [(4-methoxyphenyl)methyl]octylamine | Trypanosoma cruzi | Amastigote | 1.3-5.8 |

| [(4-methoxyphenyl)methyl]octylamine | Leishmania infantum | Amastigote | 1.3-5.8 |

IC50 values represent the concentration required to inhibit 50% of the parasite population. Data compiled from multiple studies. unifesp.brbvsalud.orgnih.gov

Antischistosomal Activity Investigations (e.g., Schistosoma mansoni)

Schistosomiasis, caused by blood-dwelling worms of the genus Schistosoma, is a significant global health problem. nih.govmdpi.com The current reliance on a single drug, praziquantel (B144689), necessitates the search for new anthelmintic compounds. nih.gov Research has identified Gibbilimbol B, isolated from the roots of Piper malacophyllum, as a potent agent against the larval stage of Schistosoma mansoni. nih.govresearchgate.net

In vitro bioassays revealed that Gibbilimbol B was more active than praziquantel against S. mansoni schistosomula, with an EC50 value of 2.6 µM and an EC90 value of 3.4 µM. nih.gov Importantly, Gibbilimbol B exhibited no cytotoxicity to mammalian cells at concentrations significantly higher than its antiparasitic effective dose, indicating a high selectivity index and its potential as a lead compound for developing new antischistosomal drugs. nih.gov

Antioxidant Activity Research Frameworks and Mechanisms

Phenolic compounds, a broad class to which this compound belongs, are well-known for their antioxidant properties. mdpi.com The primary mechanisms of antioxidant action involve the scavenging of free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. nih.gov This damage can affect crucial biomolecules like DNA, proteins, and lipids. nih.gov

Antioxidants can neutralize free radicals directly by donating an electron to stabilize the radical. nih.gov They can also act indirectly by influencing the activity of enzymes involved in oxidative processes. mdpi.comnih.gov For instance, they can enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which are part of the body's natural defense system against reactive oxygen species (ROS). mdpi.comnih.govnih.gov Conversely, they can inhibit the activity of enzymes that generate free radicals. nih.gov The antioxidant capacity of a compound is dependent on its chemical structure. mdpi.comresearchgate.net While direct studies on the antioxidant mechanisms of this compound are not detailed in the provided search results, its phenolic nature suggests it likely operates through these established frameworks.

Cytotoxicity and Antiproliferative Research in Non-Clinical Cell Models

The natural product this compound, an alkenylphenol isolated from plants of the Piper genus, has been a subject of investigation for its potential biological activities, including its effects on cancer cells. ontosight.airesearchgate.netnih.gov Research in preclinical and in vitro models has focused on evaluating its cytotoxicity, which is the ability of a compound to be toxic to cells. ontosight.ai this compound belongs to a group of four related alkenylphenols, Gibbilimbols A-D, which have been identified as the primary cytotoxic constituents of the plant Piper gibbilimbum. researchgate.netnih.govmdpi.com These compounds have demonstrated cytotoxic and antiproliferative effects in various human cancer cell lines during in vitro studies. mdpi.com

Cell Line Specificity and Differential Sensitivity (e.g., KB nasopharyngeal carcinoma cells, human cancer cell lines)

The cytotoxic activity of this compound has been specifically evaluated against human cancer cell lines. ontosight.ai A key study involving the fractionation of an extract from Piper gibbilimbum leaves identified Gibbilimbols A-D as cytotoxic agents against KB nasopharyngeal carcinoma cells. researchgate.net In this research, this compound demonstrated a half-maximal effective concentration (ED50) of 7.8 µg/mL against this cell line. researchgate.net

This compound is a regioisomer of Gibbilimbol B, and while it has shown similar biological activities, it is generally considered to be less potent. researchgate.net Gibbilimbol B, often found in greater quantities in plant extracts, has been more extensively studied against a wider array of cancer cell lines. researchgate.netacademicjournals.org For context, Gibbilimbol B has shown potent cytotoxic effects against cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and both MDA-MB-231 and MCF7 (breast cancer). academicjournals.orgacademicjournals.org

The cytotoxic effects of all four Gibbilimbol compounds originally isolated from Piper gibbilimbum against KB nasopharyngeal carcinoma cells are detailed in the table below.

| Compound | ED₅₀ (µg/mL) against KB Cells |

| This compound | 7.8 |

| Gibbilimbol B | 3.9 |

| Gibbilimbol C | 4.2 |

| Gibbilimbol D | 2.1 |

| Data sourced from a study on the fractionation of the petroleum ether extract from the leaves of Piper gibbilimbum. researchgate.net |

Methodological Approaches for In Vitro Cytotoxicity Assessment

The evaluation of this compound's cytotoxicity in non-clinical research relies on established in vitro laboratory methods designed to measure cellular responses to chemical compounds. These assays are fundamental for determining a substance's potential to inhibit cell growth and proliferation or induce cell death. beilstein-journals.org A primary goal of these assessments is to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (ED₅₀), which quantifies the concentration of a compound required to inhibit a biological process by 50%. academicjournals.org

A widely used method in the study of Piper-derived compounds, including the Gibbilimbols, is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . mdpi.comacademicjournals.org This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which can be measured spectrophotometrically. A decrease in the amount of formazan produced corresponds to a reduction in cell viability, indicating the cytotoxic effect of the test compound. mdpi.com

Other methodological approaches relevant to cytotoxicity assessment include:

Membrane Integrity Assays : These tests determine if the cell membrane has been compromised, a hallmark of certain types of cell death. For example, studies on the related compound Gibbilimbol B have utilized fluorescent probes like SYTOX Green, which can only enter cells with damaged plasma membranes, to suggest that the compound's mechanism may involve membrane disruption. nih.gov

Trypan Blue Exclusion Assay : This is a cell staining method used to identify viable cells from non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and appear blue.

Clonogenic Assays : This technique assesses the ability of a single cell to grow into a colony. It is used to determine the effectiveness of cytotoxic agents on the survival and proliferation of cells over a longer term.

These in vitro assays provide crucial preliminary data on a compound's antiproliferative and cytotoxic potential, guiding further research. ontosight.ai

Molecular Mechanisms of Action and Target Identification Studies

Cellular and Subcellular Effects

Mitochondrial Function Modulation and Bioenergetic Perturbations (e.g., depolarization of mitochondrial membrane potential)

Gibbilimbol A and its analogs have been shown to interfere with the mitochondrial function of parasitic cells. Some synthetic derivatives of the related Gibbilimbol B cause depolarization of the mitochondrial membrane potential in T. cruzi. nih.govnih.gov This disruption of the mitochondrial membrane potential is a key event that can lead to a collapse of the parasite's bioenergetic system. bohrium.com For example, one Gibbilimbol B-inspired amide, compound 9, was observed to cause depolarization of the mitochondrial membrane potential in Leishmania (L.) infantum. acs.org This effect is often linked to other cellular disruptions, such as the alkalinization of acidocalcisomes and subsequent ionic imbalances. acs.orgbohrium.com However, not all derivatives act in the same way; another amide, compound 10, did not cause mitochondrial membrane potential depolarization, indicating that subtle structural changes can lead to different mechanisms of action. acs.org

Acidocalcisome Alkalinization and Intracellular Ion Homeostasis Disruption (e.g., Ca2+ levels)

A significant mechanism of action for some Gibbilimbol-inspired compounds is the disruption of acidocalcisomes, which are acidic organelles crucial for intracellular ion homeostasis in parasites. Studies on synthetic analogues of Gibbilimbol B have demonstrated that these compounds can cause a rapid alkalinization of acidocalcisomes in Trypanosoma cruzi and Leishmania (L.) infantum. nih.govacs.orgbohrium.com This alkalinization leads to a significant and rapid increase in the concentration of intracellular calcium (Ca2+). acs.orgontosight.ai The resulting ionic imbalance is a critical factor in the compound's lethal effect on the parasites. nih.gov For example, one derivative, compound 9, induced strong alkalinization of these organelles in L. (L.) infantum, leading to a surge in cytosolic Ca2+. acs.org In contrast, a closely related compound, compound 10, did not cause acidocalcisome alkalinization, highlighting the specificity of these interactions. acs.org

Modulation of Reactive Oxygen Species (ROS) Levels

The impact of Gibbilimbol derivatives on reactive oxygen species (ROS) levels in parasitic cells appears to be complex and can vary between compounds. nih.govacs.org Some studies have reported that treatment with certain Gibbilimbol B analogues leads to a decrease in ROS levels in Trypanosoma cruzi, which may be a consequence of mitochondrial impairment and a breakdown in the respiratory chain. nih.govresearchgate.net Conversely, other investigations have shown that different derivatives can induce an increase in ROS generation in Leishmania parasites, contributing to oxidative stress and cell death. journalejmp.com For instance, one study on two amide derivatives of Gibbilimbol B found that both compounds led to a reduction in ROS levels in L. (L.) infantum, although through different upstream mechanisms. acs.org This variability suggests that the effect on ROS is not a universal primary mechanism but rather a consequence of other cellular insults caused by these compounds.

Identification of Specific Molecular Targets

Enzyme Inhibition and Modulation Studies (e.g., Trypanothione (B104310) Reductase, DNA Gyrase, Topoisomerase IV, UDP-Galactopyranose Mutase, Cytochrome P450 CYP121)

Research to pinpoint the specific molecular targets of this compound and its analogues has explored their effects on several essential enzymes in both parasites and bacteria.

| Enzyme Target | Organism | Inhibition/Modulation Effect |

| Trypanothione Reductase | Trypanosoma cruzi | In silico studies suggest potential as a target, but experimental evidence on this compound itself is limited. Some related compounds were shown to inhibit the enzyme. mdpi.comresearchgate.netnih.gov |

| DNA Gyrase | Bacterial species | A potential target for antibacterial phytochemicals, but direct inhibition by this compound has not been extensively documented. mdpi.comcreative-diagnostics.comwikipedia.org |

| Topoisomerase IV | Bacterial species | Similar to DNA gyrase, it's a known antibacterial target, but specific studies on this compound are scarce. mdpi.comwikipedia.orgnih.gov |

| UDP-Galactopyranose Mutase | Mycobacterium tuberculosis | Identified as a potential target for antibacterial phytochemicals. mdpi.com |

| Cytochrome P450 CYP121 | Mycobacterium tuberculosis | This essential enzyme is a confirmed target for some antibacterial agents, and its inhibition is a plausible mechanism for compounds like this compound. mdpi.commdpi.comnih.gov |

Trypanothione Reductase : This enzyme is crucial for the survival of trypanosomatid parasites. While in silico docking studies have suggested that Gibbilimbol B and its synthetic analogues have the potential to bind to and inhibit Trypanosoma cruzi trypanothione reductase (Tc-TR), experimental validation for this compound specifically is not widely reported. mdpi.comresearchgate.net Some tricyclic compounds, which share some structural similarities, are known to inhibit this enzyme. nih.gov

DNA Gyrase and Topoisomerase IV : These type II topoisomerases are well-established targets for antibacterial drugs like quinolones. creative-diagnostics.comwikipedia.orgnih.gov They are responsible for managing DNA topology during replication. wikipedia.orgwikipedia.org While antibacterial phytochemicals are being investigated as potential inhibitors of these enzymes, specific data on this compound's activity against DNA gyrase and topoisomerase IV is not prominent in the reviewed literature. mdpi.com

UDP-Galactopyranose Mutase (UGM) : UGM is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. It is considered a promising target for new antibacterial agents. mdpi.com Molecular docking studies have been performed on a wide range of phytochemicals against UGM, but specific results for this compound are not detailed.

Cytochrome P450 CYP121 : This enzyme is essential for the viability of Mycobacterium tuberculosis and represents a promising drug target due to its low similarity to human P450s. mdpi.commdpi.com CYP121 catalyzes a unique C-C cross-linking reaction. nih.gov Azole antifungal drugs are known to bind tightly to CYP121, suggesting it could be a target for other antimicrobial compounds. nih.gov Given this compound's known antibacterial properties, CYP121 inhibition is a potential mechanism of action. ontosight.ai

Receptor Binding and Signaling Pathway Interactions

The exploration into the molecular behavior of this compound has primarily involved computational and in-vitro studies to predict and identify its interactions with biological targets. These investigations have largely focused on its potential as an antibacterial and antiparasitic agent, with additional research into the mechanisms of related compounds shedding light on its likely signaling pathway interactions.

In-silico docking studies have been instrumental in identifying potential protein receptors for this compound, particularly within bacteria. scispace.com These computational analyses predict the binding affinity of a ligand (this compound) to the active site of a protein target. A more negative docking score typically indicates a stronger predicted binding affinity. Research has shown this compound to have favorable docking scores against several essential bacterial enzymes, suggesting a multi-targeted antibacterial potential. scispace.com Key protein targets identified include those involved in protein synthesis, DNA topology, cell wall synthesis, and virulence. scispace.comwikipedia.org

For instance, this compound shows strong predicted binding to Peptide Deformylase (PDF), an enzyme crucial for bacterial protein maturation, and DNA Gyrase, a topoisomerase essential for managing DNA supercoiling during replication. scispace.com It also demonstrated significant binding potential to UDP-Galactopyranose Mutase (UGM), which is vital for the cell wall construction of certain bacteria like Mycobacterium tuberculosis, and Protein Tyrosine Phosphatases (Ptps), which are considered virulence determinants. scispace.comwikipedia.org

Interactive Data Table: In-Silico Docking Scores of this compound with Bacterial Protein Targets

This table summarizes the calculated binding energies (in kcal/mol) of this compound with various bacterial protein drug targets from in-silico docking studies. scispace.com

| Target Protein | Organism | PDB Code | Binding Energy (kcal/mol) |

| Peptide Deformylase | Bacillus cereus | 2OKL | -100.9 |

| Peptide Deformylase | Escherichia coli | 1G2A | -102.8 |

| Peptide Deformylase | Escherichia coli | 1LRU | -120.2 |

| Peptide Deformylase | Mycobacterium tuberculosis | 3E3U | -107.5 |

| DNA Gyrase B | Escherichia coli | 1KZN | -115.9 |

| DNA Gyrase B | Mycobacterium tuberculosis | 3M4I | -102.6 |

| UDP-Galactopyranose Mutase | Escherichia coli | 1T0T | -119.8 |

| Protein Tyrosine Phosphatase | Mycobacterium tuberculosis | 2ZMM | -99.5 |

| Cytochrome P450 CYP121 | Mycobacterium tuberculosis | 3G5H | -102.2 |

| NAD+-Dependent DNA Ligase | Escherichia coli | 1ZAU | -108.5 |

While direct receptor binding studies are limited, research on analogous compounds, particularly its isomer Gibbilimbol B, provides insight into potential signaling pathway interactions. In studies against parasites like Trypanosoma cruzi, synthetic analogues of Gibbilimbol B were found to induce mitochondrial membrane depolarization. ebi.ac.uk Further investigations revealed that these compounds can cause a rapid alkalinization of acidocalcisomes, which are acidic calcium stores in parasites, leading to an imbalance in intracellular calcium levels. ebi.ac.ukcancer-pku.cn

In the context of anticancer activity, studies on Gibbilimbol B suggest it induces apoptosis (programmed cell death) through mechanisms involving mitochondrial permeabilization and the activation of caspases. dntb.gov.ua A key molecular target identified for Gibbilimbol B is the X-linked inhibitor of apoptosis protein (XIAP). dntb.gov.ua By inhibiting XIAP, the compound effectively removes a block on the apoptotic cascade, promoting cancer cell death. dntb.gov.uaresearchgate.net Furthermore, a proposed mechanism for the bactericidal effect of Gibbilimbol B and its synthetic analogs against Neisseria gonorrhoeae involves the disruption of bacterial cell membrane integrity, an action attributed to the compound's amphipathic nature. researchgate.net

Transcriptomic and Proteomic Profiling for Mechanistic Elucidation

Comprehensive transcriptomic and proteomic analyses, which involve the large-scale study of gene expression (RNA) and proteins, respectively, have yet to be extensively reported specifically for this compound. Such studies are crucial for building a complete picture of a compound's mechanism of action by revealing how it alters cellular function at a global level. thermofisher.com

However, targeted studies on the closely related isomer, Gibbilimbol B, offer preliminary data in this area. Research into its anticancer effects has employed proteomic and transcriptomic techniques to validate its interaction with specific cellular targets. researchgate.net In studies using human breast cancer cells (MCF7), treatment with Gibbilimbol B was shown to reduce the expression of the X-linked inhibitor of apoptosis protein (XIAP) at both the mRNA and protein levels. researchgate.net

The downregulation of XIAP was confirmed using the following methods:

Transcriptomic Analysis: Real-time PCR was used to measure the levels of XIAP mRNA, demonstrating a decrease upon treatment with Gibbilimbol B. researchgate.net

Proteomic Analysis: Western blot analysis confirmed a reduction in the amount of XIAP protein in cells treated with the compound. researchgate.net

Interactive Data Table: Effect of Gibbilimbol B on XIAP Expression

| Analysis Type | Technique Used | Target Molecule | Observed Effect in MCF7 Cells | Reference |

| Transcriptomic | Real-time PCR | XIAP mRNA | Downregulation | researchgate.net |

| Proteomic | Western Blot | XIAP Protein | Downregulation | researchgate.net |

These findings, while specific to Gibbilimbol B, strongly suggest a promising avenue of investigation for this compound. The demonstrated ability to modulate the expression of a key apoptosis regulator highlights the need for broader transcriptomic and proteomic profiling. researchgate.net Future studies using techniques like RNA-Seq for whole-transcriptome analysis or mass spectrometry-based proteomics would be invaluable for identifying the full spectrum of genes and proteins affected by this compound, thereby uncovering novel signaling pathways and off-target effects, and fully elucidating its mechanism of action. thermofisher.comfrontiersin.org

Structure Activity Relationship Sar and Analog Design

Systematic Modification of the Alkenylphenol Core

Systematic modifications of the two primary components of the gibbilimbol structure—the flexible alkenyl side chain and the substituted phenolic ring—have been crucial in elucidating the key features required for biological efficacy.

The nature of the alkyl side chain is a critical determinant of the biological activity of gibbilimbol analogues. Research has focused on modifying its length, degree of unsaturation, and branching to optimize activity, particularly against various parasites and bacteria. mdpi.com

Initial studies on analogues of the related Gibbilimbol B highlighted the importance of the side chain's properties. For instance, a series of 24 chemically related analogues were prepared to probe their potential against Trypanosoma cruzi trypomastigotes. researchgate.netscinews.uz These studies involved creating analogues that maintained the C8 side chain length of Gibbilimbol B, as well as preparing variations with a branched C6 side chain containing an ethyl group at the C-2 position. nih.govscinews.uz

Further investigations into antibacterial activity against Neisseria gonorrhoeae revealed that the presence of unsaturation at the C-4 position of the eight-carbon alkyl side chain appeared to play a significant role in the observed activity. mdpi.com This finding aligns with other studies showing that unsaturation in the alkyl chains of certain compounds can enhance antibacterial effects. mdpi.com While chemical modifications led to some differences in antibacterial efficacy, the introduction of an amide group in place of the original side chain generally resulted in a four-fold increase in potency compared to the natural product Gibbilimbol B. mdpi.com

| Side Chain Modification | Observed Impact on Biological Activity | Target Organism/Cell | Reference |

| Branched (ethyl group at C-2) | Maintained promising activity while exploring structural diversity. | Trypanosoma cruzi | scinews.uz, nih.gov, nih.gov |

| Unsaturation (at C-4) | Considered to play a potentially relevant role in activity. | Neisseria gonorrhoeae | mdpi.com |

| Varied Length and Flexibility | Plays an important role in activity against amastigotes. | Trypanosoma cruzi | researchgate.net |

The phenolic moiety and the substitution pattern on the aromatic ring are pivotal to the molecule's interaction with biological targets. Modifications have aimed to explore the influence of electron-donating and electron-withdrawing groups on activity. scinews.uz The acidity of the phenol (B47542) is significantly influenced by substituents, with electron-withdrawing groups, especially at the ortho and para positions, enhancing acidity. libretexts.org

In the design of gibbilimbol analogues, modifications to the para-substituent on the aromatic ring included electron-donating groups like alkyl and methoxy (B1213986), and electron-withdrawing groups such as nitro or halogens. scinews.uz Computational and multivariate statistical analyses of these analogues revealed that the substituents on the aromatic ring were a primary factor influencing their three-dimensional structure and, consequently, their biological activity. researchgate.netnih.govscinews.uz

Specifically, for antitrypanosomal activity, results suggested that the presence of a tert-butyl or a nitro group at the para-position, combined with an appropriate side chain, was essential. researchgate.netnih.govscinews.uz These substitutions appear to cause a critical alteration in the electron topological state, Van der Waals volumes, surface areas, and polarizabilities of the compounds. researchgate.netscinews.uz For activity against Leishmania (L.) infantum, an amide analogue with a tert-butyl substituent on the aromatic ring displayed the highest potency against intracellular amastigotes (EC₅₀ = 5.1 μM) without significant mammalian cytotoxicity. nih.gov In contrast, a methoxy group was found to provide good activity with lower cytotoxicity to mammalian cells in certain amine derivatives. researchgate.net

| Aromatic Ring Substituent (p-position) | Observed Impact on Biological Activity | Target Organism/Cell | Reference |

| tert-Butyl | Essential for activity; highest potency in an amide series (EC₅₀ = 5.1 μM). | T. cruzi, L. (L.) infantum | researchgate.net, scinews.uz, nih.gov |

| Nitro (NO₂) | Essential for activity; alters key physicochemical properties. | T. cruzi | researchgate.net, scinews.uz, nih.gov |

| Methoxy (OCH₃) | Provided good activity with lower cytotoxicity in amine analogues. | T. cruzi, L. (L.) infantum | researchgate.net |

| Chloro (Cl) | Active in amide series (EC₅₀ = 12.7 μM). | L. (L.) infantum | nih.gov |

Side Chain Variations and Their Impact on Biological Activity

Design and Synthesis of Novel Gibbilimbol A Analogues

Building on SAR insights, researchers have designed and synthesized numerous novel analogues of gibbilimbols to improve their pharmacological profiles. These efforts involve diverse chemical derivatization strategies and comparisons of various isomers.

A key approach in modifying the gibbilimbol scaffold has been the derivatization of the side chain to introduce different functional groups. A two-step synthetic route has been employed to create a variety of analogues, including esters, amides, imines, amines, α,β-unsaturated ketones (chalcones), and their corresponding allylic alcohols. researchgate.netresearchgate.net

Among the first series of analogues tested, an improvement in antiparasitic activity was noted, with the amine derivative being particularly effective. researchgate.net Specifically, the amine analogue n-octyl-4-hydroxybenzylamine (LINS03003) showed potent activity against amastigotes of T. cruzi (IC₅₀ = 5.5 μM) and L. (L.) infantum (IC₅₀ = 1.8 μM), surpassing the activity of the natural prototype, Gibbilimbol B. nih.gov

Amide analogues have also been a major focus. mdpi.comnih.gov The introduction of an amide group was found to enhance antibacterial activity against N. gonorrhoeae compared to Gibbilimbol B. mdpi.com Further work led to the identification of piperazine (B1678402) amides that displayed activity against intracellular amastigotes with improved selectivity. researchgate.net These derivatization strategies have been instrumental in modulating the lipophilicity and drug-likeness of the compounds, which significantly impacts potency. researchgate.net

The spatial arrangement of atoms and the position of functional groups (regio- and stereoisomerism) are critical for optimizing biological activity. masterorganicchemistry.com In the context of gibbilimbol analogues, the position of substituents on the aromatic ring is a key aspect of regioisomerism. The influence of a substituent is often position-dependent; for example, the effect of a nitro group on phenol acidity is much stronger at the para-position than at the meta-position. libretexts.org SAR studies have primarily focused on para-substituted analogues, which have shown significant activity. researchgate.netscinews.uz

Chemical Derivatization Strategies (e.g., Ester, Amide, Imine, Amine, α,β-Unsaturated Ketone Analogues)

Computational Approaches in SAR Studies

Computational methods are increasingly vital in the study of SAR, allowing for the prediction of biological activity and the rational design of new compounds. oncodesign-services.comtaylorfrancis.com For gibbilimbol analogues, computational tools have been used to build predictive models that link chemical structures to their biological effects. researchgate.netscinews.uz

Multivariate statistics and machine learning analyses have been applied to series of gibbilimbol analogues to understand the structural features associated with antitrypanosomal activity. researchgate.netnih.govscinews.uz These studies use software to calculate molecular descriptors, which quantify various physicochemical properties. scinews.uz The results of these analyses have successfully related the three-dimensional structure and properties like electron topological state, Van der Waals volumes, and polarizabilities to the observed biological activity. researchgate.netscinews.uz For example, these computational approaches helped to confirm that the presence of t-butyl or nitro groups at the para-position was a key determinant for activity against T. cruzi. researchgate.netnih.gov Such computational SAR and Quantitative Structure-Activity Relationship (QSAR) models are crucial for screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process. researchgate.netoncodesign-services.com

In Silico Chemical Descriptor Analysis

In silico analysis of chemical descriptors is a foundational step in computational drug design, allowing researchers to quantify and compare the physicochemical properties of molecules. cardiff.ac.uk For this compound and its analogs, this process involves calculating a wide range of molecular descriptors—numerical values that represent various aspects of a molecule's structure, such as its size, shape, and electronic properties. researchgate.netcardiff.ac.uk These descriptors are then analyzed to identify common chemical features among active compounds and to compare them with other known therapeutic agents. researchgate.net

Research on Gibbilimbol analogs has utilized software like PaDEL-Descriptor to calculate molecular fingerprints and other descriptors. researchgate.netnih.gov These calculations help in understanding the molecular properties that are crucial for their biological activity. For instance, in studies against Trypanosoma cruzi, the causative agent of Chagas disease, descriptor analysis has shown that active Gibbilimbol analogs share common chemical features with other known trypanocidal molecules. researchgate.net This comparative analysis is often performed using statistical methods like Principal Component Analysis (PCA), which helps to visualize the distribution of compounds in a "chemical space" and identify properties that distinguish active from inactive molecules.

The calculated descriptors typically fall into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including connectivity indices and topological polar surface area (TPSA). cardiff.ac.uk

3D Descriptors: Requiring the 3D conformation of the molecule, such as solvent-accessible surface area.

This analysis provides a rational basis for selecting or modifying compounds to enhance desired properties.

| Descriptor Type | Example Descriptors | Relevance to Drug Design |

| Physicochemical | Molecular Weight (MW), LogP (lipophilicity) | Influences absorption, distribution, and solubility. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and bioavailability. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to molecular reactivity and interaction capabilities. |

| Constitutional | Number of H-bond donors/acceptors | Key for specific interactions with biological targets. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound or its analogs) when it binds to a specific receptor or enzyme. jscimedcentral.com This modeling provides crucial insights into the binding affinity and the specific intermolecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-target complex. jscimedcentral.comnih.gov

For analogs of the gibbilimbol family, molecular docking studies have been performed to investigate their interaction with trypanothione (B104310) reductase from Trypanosoma cruzi (Tc-TR), a vital enzyme for the parasite's survival. nih.gov These studies utilize software like AutoDock Vina to assess the binding ability of the compounds within the active site of the enzyme. nih.gov

The process typically involves:

Obtaining the 3D crystal structure of the target protein. protocols.io

Preparing the ligand and protein structures, which includes adding hydrogen atoms and assigning charges. protocols.io

Running the docking simulation, where the software systematically explores various conformations of the ligand within the protein's binding site. protocols.io

Analyzing the results using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). The lower the energy score, the more favorable the binding. nih.gov

Studies on synthetic analogs of Gibbilimbol B have shown that these compounds successfully dock into the binding cavity of Tc-TR with favorable binding scores. nih.gov The analysis of these docked poses reveals critical interactions with specific amino acid residues in the enzyme's active site, explaining the structural basis for their inhibitory activity. nih.gov For example, different analogs might occupy distinct binding pockets within the same active site, providing a rationale for observed differences in their biological activity. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Finding |

| Gibbilimbol B | T. cruzi Trypanothione Reductase (Tc-TR) | Favorable | Docks into the first binding pocket of Tc-TR. nih.gov |

| LINS03018 (Analog 1) | T. cruzi Trypanothione Reductase (Tc-TR) | Favorable | Docks into the second binding pocket of Tc-TR. nih.gov |

| LINS03024 (Analog 2) | T. cruzi Trypanothione Reductase (Tc-TR) | Favorable | Docks into the first binding pocket, similar to Gibbilimbol B. nih.gov |

This ligand-target interaction modeling is essential for lead optimization, as it allows for the rational design of new analogs with modified structures intended to create stronger and more specific interactions with the target. jscimedcentral.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com The goal is to create a predictive model that can estimate the activity of new, untested compounds based solely on their structural features (descriptors). researchgate.netjocpr.com

For the gibbilimbol class of compounds, QSAR studies have been central to understanding the SAR of antitrypanosomal analogs. researchgate.net A typical QSAR workflow involves:

Data Set Assembly: Compiling a series of related compounds (like Gibbilimbol B analogs) with experimentally determined biological activity (e.g., IC₅₀ values). researchgate.net

Descriptor Calculation: Calculating a wide array of molecular descriptors for each compound in the series. researchgate.net

Model Building: Using statistical methods, such as multivariate analysis or machine learning algorithms like k-nearest neighbors (kNN), to develop an equation that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: Rigorously validating the model to ensure its robustness and predictive power. This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds. researchgate.netjbclinpharm.org A robust model should have high correlation (r²) and cross-validation (q²) values. jbclinpharm.org

A key publication on the SAR of antitrypanosomal analogs of Gibbilimbol B explicitly used multivariate analysis and computation-aided drug design to build such models. researchgate.net These QSAR models help identify which molecular properties are most influential in conferring high biological activity. For example, a model might reveal that a combination of specific electronic and steric properties is crucial for potent inhibition of T. cruzi. This information provides a clear, predictive framework for designing new analogs with enhanced efficacy. jocpr.com The ultimate utility of a QSAR model is to screen virtual libraries of compounds or to guide synthetic chemists in deciding which structural modifications are most likely to lead to a more potent drug candidate, thereby accelerating the drug discovery process. jocpr.com

Analytical Method Development for Research Applications

Chromatographic Quantification Methodologies for Research Samples (e.g., UHPLC/UV, GC/MS)

For the accurate quantification of Gibbilimbol A in research samples, such as plant extracts or in vitro assays, chromatographic techniques are indispensable. Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods. The development of these methods involves a systematic process of optimization to ensure sensitivity, specificity, and reproducibility. kib.ac.cnresearchgate.netnih.gov

UHPLC-UV Method Development

A UHPLC-UV method offers a rapid and efficient means for the quantification of this compound. The development of such a method typically involves the following considerations:

Column Selection: A reversed-phase column, such as a C18 column, is generally suitable for the separation of moderately non-polar compounds like this compound. The use of columns with smaller particle sizes (sub-2 µm) in UHPLC systems allows for faster analysis times and improved resolution. thermoscientific.comchromatographyonline.com

Mobile Phase Optimization: The mobile phase, typically a mixture of an aqueous solvent (like water with a small percentage of acid, e.g., formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve the best separation of this compound from other components in the sample matrix. nih.govs4science.at A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex samples. notulaebotanicae.ro

UV Detection: The selection of the detection wavelength is based on the UV absorbance spectrum of this compound. Phenolic compounds typically exhibit strong absorbance in the UV region, and a wavelength maximum (λmax) would be chosen to ensure high sensitivity. mdpi.comnih.gov For instance, a diode array detector (DAD) or a photodiode array (PDA) detector can be used to acquire the full UV spectrum, confirming peak purity and identity. mdpi.comnih.gov

Method Validation: A developed UHPLC-UV method must be validated to ensure its reliability. mdpi.com Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range.

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). notulaebotanicae.ro

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Below is a representative table summarizing typical validation parameters for a hypothetical UHPLC-UV method for this compound quantification.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.995 | Indicates a strong correlation between concentration and response. researchgate.net |

| LOD | 0.05 - 0.5 µg/mL | The lowest concentration of analyte that can be reliably detected. notulaebotanicae.ro |

| LOQ | 0.1 - 1.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. notulaebotanicae.ro |

| Precision (%RSD) | < 5% | Relative Standard Deviation for repeated measurements. |

| Accuracy (%Recovery) | 95 - 105% | The percentage of the true amount of analyte recovered. |

GC-MS Method Development

GC-MS is another highly effective technique for the quantification of volatile or semi-volatile compounds like this compound. nih.gov For non-volatile compounds, a derivatization step is often required to increase their volatility. researchgate.net

Derivatization: To improve the chromatographic properties and thermal stability of this compound for GC analysis, the phenolic hydroxyl group can be derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used. The oven temperature program is optimized to achieve good separation of the derivatized this compound from other sample components. nih.govphytopharmajournal.com

MS Detection: The mass spectrometer provides high selectivity and sensitivity. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is often used, where the instrument is set to detect specific ions characteristic of the derivatized this compound, thereby reducing matrix interference and enhancing sensitivity. researchgate.net The spectral data from GC-MS can also confirm the identity of the compound. phytopharmajournal.com

A summary of a hypothetical GC-MS method for this compound is presented in the table below.

| Parameter | Typical Condition/Value |

| Derivatization Reagent | BSTFA with TMCS |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 60°C (2 min) to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (m/z) | Specific fragment ion of the derivatized compound |

Advanced Spectroscopic Techniques for Metabolite Profiling in Complex Biological Matrices

Understanding the biotransformation of this compound within a biological system requires advanced spectroscopic techniques capable of identifying and characterizing its metabolites in complex matrices like plasma, urine, or tissue extracts. bruker.comtoxplus.grorientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) are the primary tools for this purpose. frontiersin.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites. researchgate.netresearchgate.netmdpi.com It is highly reproducible and quantitative, making it ideal for metabolomics studies. frontiersin.org

¹H-NMR: Proton NMR is the most common NMR experiment for metabolite profiling due to its high sensitivity and the abundance of hydrogen in organic molecules. frontiersin.org The ¹H-NMR spectrum of a biological sample provides a fingerprint of the metabolites present. Specific signals corresponding to this compound and its potential metabolites can be identified and quantified. ms-editions.cl

2D-NMR Techniques: To overcome the challenge of signal overlap in complex mixtures, two-dimensional NMR experiments are employed. frontiersin.orgresearchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a map of C-H bonds.

High-Resolution Mass Spectrometry (HRMS)

LC coupled with HRMS (LC-HRMS) is a cornerstone of modern metabolite profiling due to its exceptional sensitivity and mass accuracy. kib.ac.cn

Metabolite Detection: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision. nih.govnih.govrsc.org This allows for the determination of the elemental composition of parent compounds and their metabolites.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the ions of interest, generating characteristic fragmentation patterns that provide structural information about the metabolites. researchgate.netnih.govrsc.org By comparing the fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification can often be determined.

Metabolite Profiling Workflow: A typical workflow involves comparing the metabolic profiles of control samples with samples treated with this compound. kib.ac.cn Software tools are then used to detect features (potential metabolites) that are unique to or significantly changed in the treated samples. The accurate mass and MS/MS data are then used to propose and confirm the structures of the metabolites.

The following table summarizes the application of these advanced spectroscopic techniques in metabolite profiling.

| Technique | Information Provided | Application in this compound Research |

| ¹H-NMR | Quantitative information and structural fingerprint of metabolites. frontiersin.org | To identify and quantify this compound and major metabolites in biological fluids. |

| 2D-NMR (COSY, HSQC, HMBC) | Detailed structural connectivity (H-H, C-H correlations). frontiersin.org | To unambiguously elucidate the chemical structures of novel metabolites. |

| LC-HRMS (TOF, Orbitrap) | Accurate mass measurement for elemental composition determination. nih.gov | To detect potential metabolites of this compound in a complex biological matrix. |

| LC-HRMS/MS | Fragmentation patterns for structural elucidation. nih.govrsc.org | To identify the specific sites of metabolic transformations (e.g., hydroxylation, glucuronidation). |

Future Research Directions and Emerging Paradigms for Gibbilimbol a

Integration of Advanced Omics Technologies in Gibbilimbol A Research

The future of this compound research is intrinsically linked to the application of advanced "omics" technologies. These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological systems interacting with this compound. humanspecificresearch.orgfrontlinegenomics.comuninet.edu By generating vast datasets, these technologies can uncover novel biological insights into the compound's mechanism of action. humanspecificresearch.org

Genomics and Transcriptomics: Genomic studies can help identify the genetic basis of sensitivity or resistance to this compound in various organisms. genome.gov Full genome sequencing of the producing organism, such as Phoma sp., can reveal the biosynthetic gene cluster responsible for its production, paving the way for metabolic engineering efforts. mdpi.comnih.gov Transcriptomics, the study of RNA transcripts, can elucidate how this compound alters gene expression patterns in target cells, providing clues about its molecular targets and downstream effects. humanspecificresearch.orgfrontlinegenomics.com

Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, can identify proteins that directly bind to this compound or whose expression levels are altered upon treatment. humanspecificresearch.orgfrontlinegenomics.com This can pinpoint specific cellular pathways affected by the compound. Metabolomics, the comprehensive analysis of metabolites, can reveal changes in the metabolic profile of cells or organisms exposed to this compound, offering a functional readout of its biological activity. humanspecificresearch.orguninet.edu Integrating these omics datasets will provide a more comprehensive understanding of this compound's bioactivity and potential therapeutic applications. nih.gov

Exploration of Novel Biological Activities and Untapped Therapeutic Areas

While initial research has highlighted the potential of this compound and its analogues, there remains a vast, unexplored landscape of potential biological activities and therapeutic applications. ontosight.aimdpi.com

Antiviral and Antiparasitic Potential: The search for new antiviral and antiparasitic agents is a global health priority. Given the broad-spectrum bioactivity of many natural products, screening this compound and its derivatives against a diverse panel of viruses and parasites is a promising avenue. ijrpas.com For instance, analogues of Gibbilimbol B have already shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.netmdpi.com

Anticancer and Anti-inflammatory Properties: The anticancer potential of Gibbilimbol D has been suggested, warranting further investigation into its efficacy against various cancer cell lines and its underlying mechanisms. ontosight.aitafp.org.tw Similarly, many natural phenolic compounds exhibit anti-inflammatory properties. ontosight.aibbcgoodfood.com Exploring the anti-inflammatory effects of this compound could open up new therapeutic possibilities for chronic inflammatory diseases.

Untapped Areas: Beyond these areas, the unique chemical structure of this compound may lend itself to other therapeutic applications. Systematic screening in diverse biological assays is crucial to uncover novel activities that may have been previously overlooked.

Advancements in Synthetic Biology and Metabolic Engineering for Sustainable Production

The sustainable and scalable production of this compound is a critical bottleneck for its further development. Advancements in synthetic biology and metabolic engineering offer powerful solutions to this challenge. mdpi.comnih.gov

Harnessing Fungal Cell Factories: Filamentous fungi, the natural producers of many bioactive compounds, are increasingly being engineered as microbial cell factories. nih.govosti.gov By understanding and manipulating the biosynthetic pathways of this compound in its native producer, likely a Phoma species, it is possible to enhance its yield. mdpi.com This involves identifying and overexpressing key biosynthetic genes and optimizing fermentation conditions. mdpi.com

Synthetic Biology Toolkits: The development of advanced synthetic biology tools, such as CRISPR-Cas9 gene editing, allows for precise and targeted modifications of fungal genomes. mdpi.com These tools can be used to engineer the producing fungus for improved growth rates, higher production titers, and the generation of novel analogues. osti.gov Heterologous expression, where the biosynthetic pathway for this compound is transferred to a more tractable host organism like Aspergillus niger or Saccharomyces cerevisiae, is another promising strategy for sustainable production. mdpi.comnih.govosti.gov These approaches will be crucial for providing a reliable and cost-effective supply of this compound for extensive research and potential clinical development. osti.gov

Development of Advanced Delivery Systems for Research Probes and Investigational Compounds